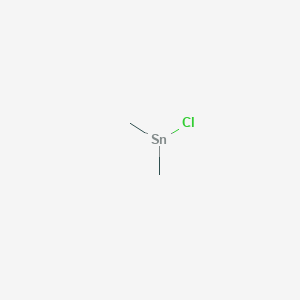![molecular formula C11H13NS B14667621 N-[(Ethylsulfanyl)ethynyl]-N-methylaniline CAS No. 35870-53-2](/img/structure/B14667621.png)
N-[(Ethylsulfanyl)ethynyl]-N-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(Ethylsulfanyl)ethynyl]-N-methylaniline is an organic compound that features a unique combination of functional groups, including an ethylsulfanyl group, an ethynyl group, and an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Ethylsulfanyl)ethynyl]-N-methylaniline typically involves the reaction of N-methylaniline with ethylsulfanylacetylene under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the use of a palladium catalyst, a copper co-catalyst, and a base in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-[(Ethylsulfanyl)ethynyl]-N-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethynyl group can be reduced to form ethyl groups.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated or nitrated derivatives of the aniline moiety.
科学研究应用
N-[(Ethylsulfanyl)ethynyl]-N-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
作用机制
The mechanism of action of N-[(Ethylsulfanyl)ethynyl]-N-methylaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethylsulfanyl and ethynyl groups can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity .
相似化合物的比较
Similar Compounds
- N-[(Methylsulfanyl)ethynyl]-N-methylaniline
- N-[(Ethylsulfanyl)ethynyl]-N-ethylaniline
- N-[(Ethylsulfanyl)ethynyl]-N-phenylaniline
Uniqueness
N-[(Ethylsulfanyl)ethynyl]-N-methylaniline is unique due to the presence of both the ethylsulfanyl and ethynyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups is less common compared to other similar compounds, making it a valuable compound for specific synthetic and research applications .
属性
CAS 编号 |
35870-53-2 |
|---|---|
分子式 |
C11H13NS |
分子量 |
191.29 g/mol |
IUPAC 名称 |
N-(2-ethylsulfanylethynyl)-N-methylaniline |
InChI |
InChI=1S/C11H13NS/c1-3-13-10-9-12(2)11-7-5-4-6-8-11/h4-8H,3H2,1-2H3 |
InChI 键 |
WSPHZWYGKQBLKJ-UHFFFAOYSA-N |
规范 SMILES |
CCSC#CN(C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


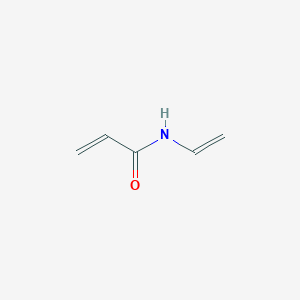
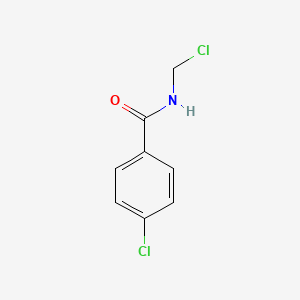
![[1]Benzothieno[2,3-b]pyridine 9,9-dioxide](/img/structure/B14667558.png)


![2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline](/img/structure/B14667589.png)
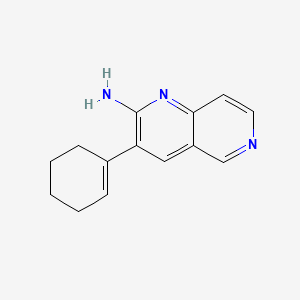

![3-[Diethyl(pentyl)silyl]propan-1-amine](/img/structure/B14667605.png)
![Bromo[(trimethylsilyl)methyl]mercury](/img/structure/B14667606.png)
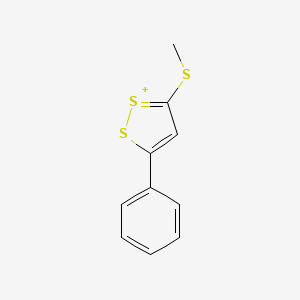
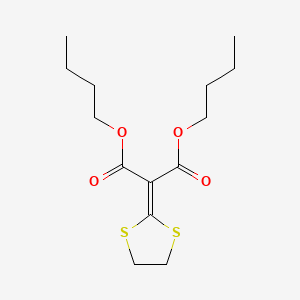
![2,2'-Methylenebis[6-(propan-2-yl)phenol]](/img/structure/B14667616.png)
